3-(4-Chlorophenyl)pentanediamide
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Overview
Description
3-(4-Chlorophenyl)pentanediamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.686 g/mol It is characterized by the presence of a chlorophenyl group attached to a pentanediamide backbone
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)pentanediamide can be achieved through several routes. One common method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 3-(4-chlorophenyl)propanoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride, followed by reaction with ammonia to yield this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Chlorophenyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.
Hydrolysis: Acidic or basic hydrolysis of the amide bonds can yield the corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Medicine: Research has explored its use as a precursor for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)pentanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the amide groups can form hydrogen bonds with amino acid residues . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
3-(4-Chlorophenyl)pentanediamide can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)propanoic acid: This compound shares the chlorophenyl group but has a shorter carbon chain and lacks the amide groups.
4-Chlorobenzamide: It contains the chlorophenyl group and an amide group but differs in the overall structure and properties.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a similar chlorophenyl group but includes a hydroxyl group and a different carbon backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1195277-58-7 |
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Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)pentanediamide |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-3-1-7(2-4-9)8(5-10(13)15)6-11(14)16/h1-4,8H,5-6H2,(H2,13,15)(H2,14,16) |
InChI Key |
UYHYWZHOLWVQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)CC(=O)N)Cl |
Origin of Product |
United States |
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